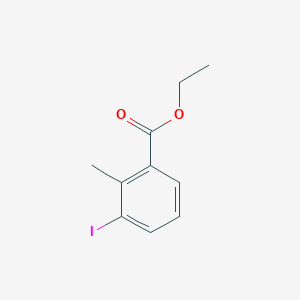

3-Iodo-2-methyl-benzoic acid ethyl ester

Overview

Description

“3-Iodo-2-methyl-benzoic acid ethyl ester” is a chemical compound that belongs to the class of organic compounds known as benzoic acids and derivatives. These are compounds containing a benzene ring which bears at least one carboxyl group .

Molecular Structure Analysis

The molecular structure of “3-Iodo-2-methyl-benzoic acid ethyl ester” would consist of a benzene ring substituted with an iodine atom at the 3-position, a methyl group at the 2-position, and an ethyl ester group at the carboxylic acid position .Chemical Reactions Analysis

As an ester, “3-Iodo-2-methyl-benzoic acid ethyl ester” could undergo reactions like hydrolysis, reduction, and transesterification. The iodine atom on the benzene ring could also potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Iodo-2-methyl-benzoic acid ethyl ester” would depend on its structure. As an ester, it would likely be a polar compound and could participate in hydrogen bonding. The presence of the iodine atom could make the compound denser and increase its boiling point .Scientific Research Applications

Synthesis and Chemical Reactions

- The synthesis of various benzoic acid derivatives, including those related to 3-Iodo-2-methyl-benzoic acid ethyl ester, is a critical area of research. For instance, the study of (E)-4-((3-Ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid synthesis demonstrates complex organic synthesis techniques (Das & Kabalka, 2008).

- Research on the silver-mediated annulation of 2-iodo enol esters leading to isocoumarins provides insights into novel synthetic pathways that could potentially include compounds like 3-Iodo-2-methyl-benzoic acid ethyl ester (Panda, Mishra, & Mattan, 2016).

Polymer Synthesis

- The study of the polycondensation of m-(octylamino)benzoic acid esters reveals the potential of benzoic acid esters in polymer synthesis, which may extend to derivatives like 3-Iodo-2-methyl-benzoic acid ethyl ester (Sugi et al., 2005).

Photochemical Applications

- Research into Heck-mediated synthesis and photochemically induced cyclization of benzoic acid esters, including the synthesis of complex organic molecules like naphtho[2,1-f]isoquinolines, demonstrates the potential of benzoic acid esters in photochemical applications (Pampín et al., 2003).

Analytical Chemistry

- The determination of benzoic acid in soft drinks using gas chromatography with on-line pyrolytic methylation highlights the analytical applications of benzoic acid derivatives (Pan et al., 2005).

Drug Delivery Systems

- Research into prodrugs as drug delivery systems, investigating the chemical and plasma-catalyzed hydrolysis of various esters of benzoic acid, suggests the potential of benzoic acid esters like 3-Iodo-2-methyl-benzoic acid ethyl ester in the design of prodrug esters (Nielsen & Bundgaard, 1987).

Fluorimetric Detection

- The development of rapid, sensitive, and specific derivatization methods with 9-(hydroxymethyl)anthracene for the fluorimetric detection of carboxylic acids prior to reversed-phase high-performance liquid chromatographic separation indicates the potential role of benzoic acid esters in fluorimetric analysis (Lingeman et al., 1984).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 3-iodo-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZMTHMYAQITSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2-methyl-benzoic acid ethyl ester | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B1396558.png)

![Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-](/img/structure/B1396569.png)